molecular formula C11H11IO3 B13039345 Methyl 6-iodochroman-2-carboxylate

Methyl 6-iodochroman-2-carboxylate

Cat. No.: B13039345
M. Wt: 318.11 g/mol
InChI Key: QWPHGEOMYUPXJD-UHFFFAOYSA-N
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Description

Methyl 6-iodochroman-2-carboxylate is an organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-iodochroman-2-carboxylate typically involves the iodination of a chroman derivative. One common method is the reaction of chroman-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodochroman-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The chroman ring can be oxidized to form quinone derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted chroman derivatives.

    Oxidation: Formation of chroman-2,3-dione derivatives.

    Reduction: Formation of 6-iodochroman-2-methanol.

Scientific Research Applications

Methyl 6-iodochroman-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-iodochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The iodine atom can play a crucial role in its binding affinity and specificity, potentially leading to the inhibition of certain enzymes or the activation of specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromochroman-2-carboxylate
  • Methyl 6-chlorochroman-2-carboxylate
  • Methyl 6-fluorochroman-2-carboxylate

Uniqueness

Methyl 6-iodochroman-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H11IO3

Molecular Weight

318.11 g/mol

IUPAC Name

methyl 6-iodo-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C11H11IO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3

InChI Key

QWPHGEOMYUPXJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(O1)C=CC(=C2)I

Origin of Product

United States

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